molecular formula C14H11ClO2 B6363750 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1181269-66-8

2-(3-Chloro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6363750
M. Wt: 246.69 g/mol
InChI Key: NZLURPRPWUXMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-2-methylphenyl)benzoic acid, 95% (2-CMPB) is an organic compound used in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals and other organic chemicals. It is a white crystalline solid with a melting point of 153-155°C. 2-CMPB is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other organic chemicals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chloro-2-methylphenyl)benzoic acid involves the reaction of 3-chloro-2-methylbenzoic acid with 3-chlorotoluene in the presence of a catalyst to form 2-(3-Chloro-2-methylphenyl)benzoic acid.

Starting Materials
3-chloro-2-methylbenzoic acid, 3-chlorotoluene, Catalyst

Reaction
Mix 3-chloro-2-methylbenzoic acid and 3-chlorotoluene in a reaction vessel, Add the catalyst to the reaction mixture, Heat the reaction mixture to a suitable temperature and maintain it for a specific time, Cool the reaction mixture and filter the solid product, Wash the solid product with a suitable solvent and dry it to obtain 2-(3-Chloro-2-methylphenyl)benzoic acid

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)benzoic acid, 95% has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals. In addition, 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and thiophenes.

Mechanism Of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% is not well understood. It is believed that the compound reacts with a variety of functional groups, such as esters, amides, and alcohols, to form a variety of products. The reaction is believed to occur via nucleophilic substitution and/or electrophilic addition.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% are not well understood. However, it has been suggested that the compound may have some anti-inflammatory and antioxidant properties. In addition, 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

2-(3-Chloro-2-methylphenyl)benzoic acid, 95% is a useful intermediate for the synthesis of various organic compounds, and has a relatively low cost. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is hygroscopic, meaning that it can absorb moisture from the air, and should be stored in a tightly sealed container.

Future Directions

There are several potential future directions for research into 2-(3-Chloro-2-methylphenyl)benzoic acid, 95%. These include further research into the biochemical and physiological effects of the compound, as well as further research into its mechanism of action. In addition, further research into the synthesis of other organic compounds using 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% could be beneficial. Finally, further research into the toxicity of 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% could help to identify potential applications for the compound.

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-10(7-4-8-13(9)15)11-5-2-3-6-12(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLURPRPWUXMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680720
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2-methylphenyl)benzoic acid

CAS RN

1181269-66-8
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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